Cas no 104486-05-7 (Benzeneacetic acid,4-chloro-a-(1-methylethyl)-, methyl ester,labeled with carbon-14 (9CI))
104486-05-7 structure
Product Name:Benzeneacetic acid,4-chloro-a-(1-methylethyl)-, methyl ester,labeled with carbon-14 (9CI)
Numero CAS:104486-05-7
MF:C12H15ClO2
MW:226.699302911758
CID:199140
PubChem ID:128588
Update Time:2025-04-19
Benzeneacetic acid,4-chloro-a-(1-methylethyl)-, methyl ester,labeled with carbon-14 (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid,4-chloro-a-(1-methylethyl)-, methyl ester,labeled with carbon-14 (9CI)
- MCPMB
- methyl 2-(4-chlorophenyl)-3-methylbutanoate
- (S)-2-(4-CHLORO-PHENYL)-3-METHYL-BUTYRIC ACID METHYL ESTER
- AC1L2U26
- KB-255095
- Methyl 2-(4-chlorophenyl)-3-methylbutyrate
- SureCN2423106
- 86618-06-6
- SB35106
- 127641-48-9
- YLOVJTBYAMJJPN-UHFFFAOYSA-N
- SCHEMBL2423106
- AKOS008901969
- SB39167
- 197018-23-8
- EN300-6746883
- AS-43737
- Benzeneacetic acid, 4-chloro-a-(1-Methylethyl)-, Methyl ester, (R)-
- MFCD12913650
- 2-(4-Chloro-phenyl)-3-methyl-butyric acid methyl ester
- 104486-05-7
- methyl2-(4-chlorophenyl)-3-methylbutanoate
- CS-0257647
- SB32617
- DTXSID00908996
- Benzeneacetic acid, 4-chloro-a-(1-Methylethyl)-, Methyl ester
-
- Inchi: 1S/C12H15ClO2/c1-8(2)11(12(14)15-3)9-4-6-10(13)7-5-9/h4-8,11H,1-3H3
- Chiave InChI: YLOVJTBYAMJJPN-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C(C(=O)OC)C(C)C
Proprietà calcolate
- Massa esatta: 226.07615
- Massa monoisotopica: 226.076
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 4
- Complessità: 208
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- Densità: 1.106
- Punto di ebollizione: 280.9°Cat760mmHg
- Punto di infiammabilità: 127.9°C
- Indice di rifrazione: 1.507
- PSA: 26.3
- LogP: 3.25260
Benzeneacetic acid,4-chloro-a-(1-methylethyl)-, methyl ester,labeled with carbon-14 (9CI) Letteratura correlata
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
104486-05-7 (Benzeneacetic acid,4-chloro-a-(1-methylethyl)-, methyl ester,labeled with carbon-14 (9CI)) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso